NMB-1

Mechanosensation Electrophysiology Pain Research

NMB-1 offers unparalleled functional selectivity for SA mechanically activated currents (IC50 1 μM), distinct from broad-spectrum alternatives like GsMTx4. It exhibits no activity against voltage-gated sodium/calcium channels, ASICs, TRPV1, or TRPA1. This precision makes it the definitive tool for isolating SA current contributions in pain and hearing studies.

Molecular Formula C111H164N36O21S4
Molecular Weight 2467.0 g/mol
Cat. No. B12388297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMB-1
Molecular FormulaC111H164N36O21S4
Molecular Weight2467.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N2CCCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)N
InChIInChI=1S/C111H164N36O21S4/c1-5-61(4)89-108(168)147-44-24-38-86(147)107(167)145-85-58-172-171-56-83(105(165)136-75(45-60(2)3)103(163)146-89)144-106(166)84(143-96(156)74(37-23-43-127-111(122)123)133-99(159)78(49-65-53-128-69-32-16-15-31-67(65)69)139-101(161)80(51-87(115)148)135-91(151)68(114)46-62-25-9-6-10-26-62)57-170-169-55-82(90(117)150)142-98(158)77(48-64-29-13-8-14-30-64)138-97(157)76(47-63-27-11-7-12-28-63)137-94(154)71(34-18-20-40-113)130-92(152)70(33-17-19-39-112)132-100(160)79(50-66-54-124-59-129-66)140-102(162)81(52-88(116)149)141-95(155)73(36-22-42-126-110(120)121)131-93(153)72(134-104(85)164)35-21-41-125-109(118)119/h6-16,25-32,53-54,59-61,68,70-86,89,128H,5,17-24,33-52,55-58,112-114H2,1-4H3,(H2,115,148)(H2,116,149)(H2,117,150)(H,124,129)(H,130,152)(H,131,153)(H,132,160)(H,133,159)(H,134,164)(H,135,151)(H,136,165)(H,137,154)(H,138,157)(H,139,161)(H,140,162)(H,141,155)(H,142,158)(H,143,156)(H,144,166)(H,145,167)(H,146,163)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t61-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-/m0/s1
InChIKeyDWDRIWQVJMGMNY-KJGHYZMMSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NMB-1: A Selective Peptide Probe for Mechanically Activated Currents in Pain Research


NMB-1 (Noxious mechanosensation blocker 1) is a synthetic 19-amino acid conopeptide analogue, derived from the venom of a marine cone snail, with the CAS number 2843557-76-4 . It functions as a selective inhibitor of slowly adapting (SA) mechanically activated (MA) currents in sensory neurons, with an IC50 of 1 μM [1]. NMB-1 is utilized as a specialized research tool to dissect the molecular mechanisms of mechanical pain transduction, particularly in high-threshold mechanosensation [2].

NMB-1: Why Generic Mechanosensitive Channel Blockers Like GsMTx4 Are Inadequate Substitutes


Standard inhibitors of mechanosensitive ion channels, such as the tarantula toxin GsMTx4, often exhibit a broad mechanism of action, targeting multiple channel types including Piezo1, TRP, and various K+ channels, which can lead to significant off-target effects [1]. In stark contrast, NMB-1 demonstrates a unique and highly constrained functional selectivity profile, effectively blocking SA-MA currents at 1 μM while having no inhibitory effect on voltage-gated sodium and calcium channels, ASICs, TRPV1, or TRPA1 [2]. This specific fingerprint, including a 30-fold selectivity for SA over RA currents, cannot be replicated by generic alternatives, making NMB-1 indispensable for experiments requiring precise modulation of specific mechanosensory pathways [3].

Quantitative Evidence for NMB-1's Differential Selectivity and Target Engagement


SA vs. RA Current Selectivity: A 30-Fold Window for NMB-1

In sensory neurons, NMB-1 demonstrates a pronounced 30-fold selectivity for inhibiting slowly adapting (SA) mechanically activated currents over rapidly adapting (RA) currents . The compound significantly blocks SA currents at a concentration of 1 μM, while having a negligible effect on RA currents at the same concentration . This functional discrimination is a key differentiator from other mechanosensitive channel probes [1].

Mechanosensation Electrophysiology Pain Research

Target Specificity: Strong TTN3 Inhibition vs. No Effect on Piezo1

Recent studies using HEK293 cells heterologously expressing mechanosensitive channels demonstrate that 10 μM NMB-1 strongly inhibits TTN3-mediated currents, while having no effect on Piezo1-mediated currents [1]. This is in direct contrast to the weak inhibition of TTN3 observed with ρ-TIA, a structurally related conopeptide [2]. Furthermore, neither NMB-1 nor ρ-TIA affected Piezo1 channels under the same conditions [3].

Ion Channel Pharmacology Mechanotransduction TTN3

Functional Superiority over GsMTx4 in Blocking Sensory Neuron SA Currents

In direct comparisons on sensory neurons, NMB-1 significantly blocks SA currents at a concentration of 1 μM, whereas the well-known mechanosensitive channel inhibitor GsMTx4 has no effect on sensory neuron mechanically activated currents at low micromolar concentrations [1]. This functional difference highlights NMB-1's unique ability to modulate the specific MA current subtype relevant to noxious mechanosensation [2].

Mechanosensation Electrophysiology Pain Pharmacology

Broad Selectivity Profile: Confirmed Lack of Activity at Major Off-Target Ion Channels

Comprehensive selectivity profiling confirms that NMB-1 has no inhibitory effects on a wide array of ion channels and receptors critical for neuronal function [1]. At low micromolar concentrations, NMB-1 shows no activity at voltage-gated sodium and calcium channels, acid-sensing ion channels (ASICs), TRPV1, or TRPA1 [2]. In contrast, GsMTx4 is known to affect several of these non-mechanosensitive targets [3].

Ion Channel Selectivity Pharmacology Nociception

In Vivo Behavioral Selectivity for High-Threshold Noxious Mechanical Stimuli

In behavioral assays, intrathecal administration of NMB-1 (20 nmoles) selectively inhibits responses to high-intensity, painful mechanical stimulation without affecting responses to low-intensity mechanical stimulation or thermosensation [1]. This is a functional readout of its selective block of high-threshold mechanosensitive ion channels [2]. This contrasts with non-selective analgesics that broadly suppress multiple sensory modalities.

Pain Research Behavioral Pharmacology In Vivo Studies

Confirmed Functional Activity in Cochlear Hair Cells for Auditory Mechanotransduction Studies

Beyond its effects on somatosensory neurons, NMB-1 has been shown to inhibit rapid FM1-43 loading in cochlear hair cells at a concentration of 5 μM [1]. FM1-43 loading is a standard measure of functional mechanotransduction in the auditory system [2]. This unexpected activity expands the utility of NMB-1 as a probe for mechanosensitive processes in the inner ear, a property not shared by many somatosensory-focused tools [3].

Auditory Research Mechanotransduction Cochlea

Recommended NMB-1 Applications for Nociceptive and Auditory Mechanotransduction Studies


Functional Dissection of SA-Type Mechanically Activated Currents in Pain Pathways

Employ NMB-1 at 1 μM in electrophysiological experiments on cultured DRG neurons to selectively block slowly adapting (SA) mechanically activated currents without affecting rapidly adapting (RA) currents [1]. This 30-fold selectivity window is ideal for isolating and characterizing the specific contribution of SA currents to nociceptive signaling, a task for which GsMTx4 is ineffective [2]. NMB-1's confirmed inactivity at voltage-gated sodium, calcium channels, ASICs, TRPV1, and TRPA1 ensures that observed effects are due to mechanosensitive channel modulation rather than off-target interference [3].

Investigating TTN3-Mediated Mechanotransduction in Heterologous Expression Systems

Use 10 μM NMB-1 in HEK293 cell lines heterologously expressing TTN3 to achieve strong, specific inhibition of the channel's mechanically activated currents [1]. This is the preferred tool for these studies over ρ-TIA, which exhibits only weak inhibition [2]. Crucially, NMB-1 does not affect Piezo1 channels under identical conditions, allowing for clean, target-specific conclusions regarding TTN3 function [3].

In Vivo Behavioral Pharmacology Focused on High-Threshold Mechanical Pain

Administer NMB-1 (20 nmoles, intrathecal) in rodent models to selectively inhibit behavioral responses to noxious, high-intensity mechanical stimuli, while leaving responses to light touch and thermal stimuli unaffected [1]. This allows for the specific study of neural mechanisms underlying pressure-evoked pain, distinct from other sensory modalities [2].

Probing Mechanotransduction Mechanisms in the Auditory System

Apply NMB-1 at 5 μM to cochlear hair cell preparations to assess its impact on FM1-43 loading, a key functional assay for auditory mechanotransduction [1]. This application leverages NMB-1's unique cross-system activity, providing a valuable tool for researchers exploring the molecular links between somatosensory and auditory mechanosensation [2].

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